3-(4-Bromophenyl)propanal

Overview

Description

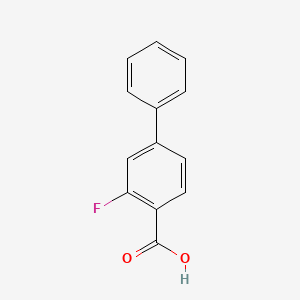

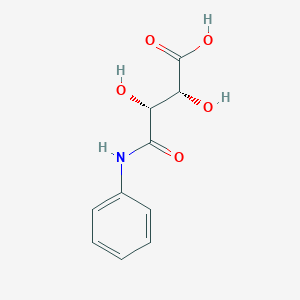

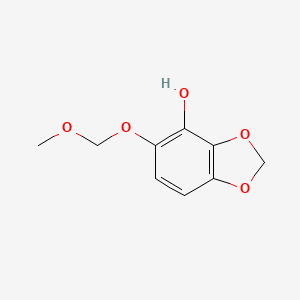

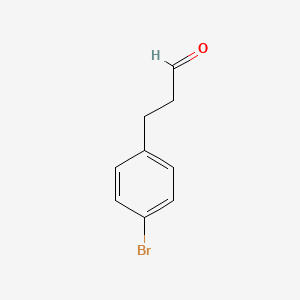

3-(4-Bromophenyl)propanal is a chemical compound with the CAS Number: 80793-25-5. It has a molecular weight of 213.07 . The compound is typically stored in a freezer and is a colorless to yellow liquid .

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)propanal can be achieved through a reaction with Dess-Martin periodane in dichloromethane at 20℃ for 2 hours . The mixture is then quenched with 2M NaOH, and the phases are separated. The aqueous layer is extracted with DCM. The combined organic phases are dried on Mg504, filtered, and evaporated in vacuo. The crude product is then purified by flash chromatography on silica gel using a gradient of DCM in cHex .Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-bromophenyl)propanal . The InChI code is 1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 . The InChI key is RXZJWVPNFPPSEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)propanal is a colorless to yellow liquid . It has a molecular weight of 213.07 . The compound has a density of 1.399±0.06 g/cm3 . It is stored in a freezer and shipped at room temperature .Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)propanal serves as a versatile building block in organic synthesis. It can be used to construct complex molecules through various reactions such as aldol condensation, which can lead to the formation of new carbon-carbon bonds. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 3-(4-Bromophenyl)propanal is employed in the design and development of new drugs. Its bromophenyl group is a common moiety in many drug molecules, and its aldehyde functionality allows for further chemical modifications, making it a valuable intermediate in drug discovery processes .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The bromophenyl group can act as an electron acceptor, which is beneficial in creating materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

3-(4-Bromophenyl)propanal can be used as a standard or reference compound in analytical chemistry. Its distinct spectroscopic properties, such as its NMR and mass spectra, make it suitable for use in method development and calibration of analytical instruments .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for the synthesis of novel pesticides or herbicides. The bromine atom in 3-(4-Bromophenyl)propanal can be utilized to form potent biologically active molecules that may act as growth regulators or pest deterrents .

Polymer Chemistry

The aldehyde group in 3-(4-Bromophenyl)propanal is reactive towards nucleophiles, which can be exploited in polymer chemistry for the creation of polymeric materials. It can be incorporated into polymers to introduce bromophenyl functionalities, which can enhance the polymers’ thermal stability and mechanical properties .

Catalysis

3-(4-Bromophenyl)propanal can act as a ligand precursor in the synthesis of catalysts. The bromophenyl moiety can coordinate to metal centers, forming complexes that catalyze various chemical reactions, including oxidation and reduction processes .

Environmental Science

This compound can be used in environmental science research to study the degradation of brominated organic compounds. Understanding its breakdown pathways can help in assessing the environmental impact of similar brominated pollutants .

Safety and Hazards

The compound is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H227, H315, H319, H335 . The precautionary statements associated with it are P305, P338, P351 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Aromatic aldehydes are often involved in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom outside the ring that is attached to the aromatic system. These reactions can lead to various products depending on the conditions and reagents used.

properties

IUPAC Name |

3-(4-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJWVPNFPPSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467249 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)propanal | |

CAS RN |

80793-25-5 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.